molecular formula C18H21N7O3S B3013674 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1251543-29-9

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B3013674
CAS No.: 1251543-29-9
M. Wt: 415.47
InChI Key: IOHBTTOBAGOZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety and linked via an ethylamino spacer to a benzamide group bearing a dimethylsulfamoyl substituent. The dimethylsulfamoyl group may enhance solubility and metabolic stability compared to simpler sulfonamide derivatives.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-24(2)29(27,28)15-6-4-14(5-7-15)18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-3-8-23-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,26)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHBTTOBAGOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N7O2SC_{18}H_{23}N_7O_2S, with a molecular weight of approximately 380.49 g/mol. The structure consists of a benzamide core substituted with a dimethylsulfamoyl group and a pyrazole-pyrimidine moiety, which are known for their roles in various biological activities.

Structural Features

FeatureDescription
Benzamide Core Provides structural stability and bioactivity
Dimethylsulfamoyl Group Enhances solubility and bioavailability
Pyrazole-Pyrimidine Moiety Imparts unique pharmacological properties

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antimicrobial agents. The pyrazole nucleus has been associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell wall synthesis and function.

Case Study: Antibacterial Activity

A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with similar structures exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).

  • Inhibition of COX Enzymes: Reduces the production of prostaglandins, leading to decreased inflammation.
  • Impact on Cytokine Production: Modulates the release of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the substituents on the benzamide or pyrazole rings can significantly affect the biological activity. For instance, substituents that increase electron density tend to enhance antibacterial potency .

Substituent TypeEffect on Activity
Electronegative Groups Increase potency against bacterial strains
Alkyl Substituents Enhance solubility and absorption

Summary of Biological Activities

Recent literature reviews have compiled data on the biological activities of pyrazole derivatives, including this compound. The following table summarizes key findings:

Activity TypeObserved EffectsReference
Antibacterial MIC values between 8-64 µg/mL
Anti-inflammatory Inhibition of COX enzymes
Antifungal Effective against various fungal strains

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analog in the provided evidence is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, Patent US12/036594). Key distinctions include:

  • Core Heterocycle: The target compound uses a pyrimidine-pyrazole scaffold, whereas Example 53 incorporates a pyrazolo[3,4-d]pyrimidine fused with a chromenone (flavonoid-like) system.
  • Substituents: The target compound’s dimethylsulfamoyl group contrasts with Example 53’s N-methylbenzenesulfonamide. The latter also includes fluorophenyl and chromenone moieties, which are absent in the target molecule.
  • Molecular Weight : The target compound (estimated MW: 412.1 g/mol) is significantly smaller than Example 53 (MW: 589.1 g/mol), likely influencing pharmacokinetic properties such as tissue penetration and clearance.

Physicochemical Properties

Property Target Compound Example 53
Molecular Weight (g/mol) ~412.1 (calculated) 589.1 (M+H)
Melting Point Not reported 175–178°C
Key Functional Groups Pyrimidine, pyrazole, dimethylsulfamoyl Pyrazolo-pyrimidine, chromenone, fluorophenyl, N-methylsulfonamide

Implications for Therapeutic Development

The target compound’s streamlined structure may offer advantages in synthetic scalability and pharmacokinetics over bulkier analogs like Example 53. However, the absence of fluorine and chromenone groups could limit its potency against specific kinase targets. Further studies comparing binding affinities (e.g., IC50 values) and selectivity profiles are critical to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.